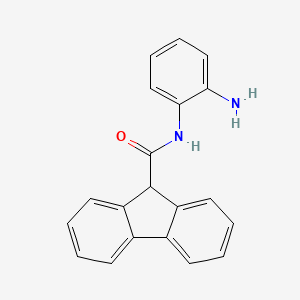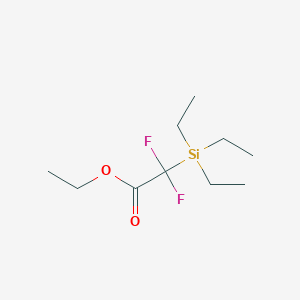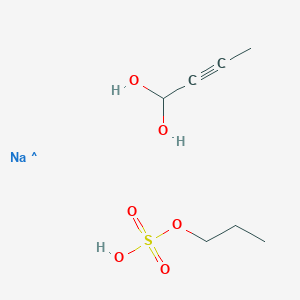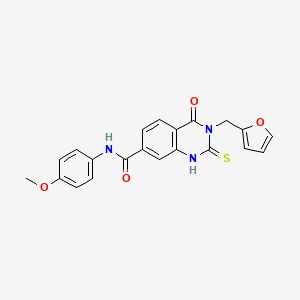
3S,7,11-Trimethyl-6E,10-dodecadienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3S,7,11-Trimethyl-6E,10-dodecadienal is an organic compound with the molecular formula C15H26OThis compound is characterized by its floral odor and is used in various applications, including as a fragrance component .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3S,7,11-Trimethyl-6E,10-dodecadienal typically involves the use of starting materials such as isoprene units. The synthetic route may include steps like:
Isoprene Condensation: Combining isoprene units to form a longer carbon chain.
Oxidation: Introducing an aldehyde group at the desired position.
Isomerization: Ensuring the correct geometric configuration (E-configuration) at the double bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often use catalysts and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3S,7,11-Trimethyl-6E,10-dodecadienal can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent being introduced.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3S,7,11-Trimethyl-6E,10-dodecadienal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its role in biological processes and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the fragrance industry for its floral scent.
Mechanism of Action
The mechanism of action of 3S,7,11-Trimethyl-6E,10-dodecadienal involves its interaction with molecular targets such as receptors or enzymes. The compound’s effects are mediated through pathways that may include signal transduction and metabolic processes. The specific molecular targets and pathways can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
3,7,11-Trimethyl-2,6,10-dodecatrienal: Another fatty aldehyde with similar structural features.
3,7,11-Trimethyl-1,6,10-dodecatrien-3-ol: A related alcohol with similar carbon skeleton.
Uniqueness
3S,7,11-Trimethyl-6E,10-dodecadienal is unique due to its specific geometric configuration and functional groups, which contribute to its distinct chemical properties and applications .
Properties
CAS No. |
194934-66-2 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(3S,6E)-3,7,11-trimethyldodeca-6,10-dienal |
InChI |
InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,12,15H,5-6,8,10-11H2,1-4H3/b14-9+/t15-/m0/s1 |
InChI Key |
ITBYWGRSPHMAEE-HNRFISLBSA-N |
Isomeric SMILES |
C[C@@H](CC/C=C(\C)/CCC=C(C)C)CC=O |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)C)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[(2S)-1-[(2S)-2-{[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-2-{[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]carbamoyl}-1-methoxy-2-methylethyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)amino}-3-methylbutanamido]](/img/structure/B14114125.png)



![cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14114157.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14114166.png)
![4-[(2E)-But-2-EN-1-yloxy]-3-iodopyridine](/img/structure/B14114174.png)
![8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114175.png)
![(1S,3aR,6aS)-tert-butyl 2-((S)-2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B14114186.png)

![6'-Bromo-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-2-carboxylic acid](/img/structure/B14114198.png)
